molecular formula C12H11N3O2S B2893099 2-(Ethylsulfanyl)-5-(3-nitrophenyl)pyrazine CAS No. 2380182-45-4

2-(Ethylsulfanyl)-5-(3-nitrophenyl)pyrazine

Cat. No.: B2893099
CAS No.: 2380182-45-4
M. Wt: 261.3
InChI Key: AFGBKAATYQSTNL-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-5-(3-nitrophenyl)pyrazine is a heterocyclic compound that belongs to the pyrazine family. Pyrazines are known for their diverse biological activities and are widely used in pharmaceuticals, perfumeries, and food industries . This compound, with its unique structural features, has garnered interest in various scientific research fields.

Preparation Methods

Chemical Reactions Analysis

2-(Ethylsulfanyl)-5-(3-nitrophenyl)pyrazine undergoes various chemical reactions, including:

Scientific Research Applications

2-(Ethylsulfanyl)-5-(3-nitrophenyl)pyrazine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential antimicrobial and anticancer activities.

    Medicine: It is explored for its potential use in drug development due to its biological activities.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)-5-(3-nitrophenyl)pyrazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

2-(Ethylsulfanyl)-5-(3-nitrophenyl)pyrazine can be compared with other pyrazine derivatives, such as:

  • 2-Methylsulfanyl-5-(3-nitrophenyl)pyrazine
  • 2-Propylsulfanyl-5-(3-nitrophenyl)pyrazine
  • 2-Butylsulfanyl-5-(3-nitrophenyl)pyrazine

These compounds share similar structural features but differ in their alkyl substituents, which can influence their chemical reactivity and biological activities.

Properties

IUPAC Name

2-ethylsulfanyl-5-(3-nitrophenyl)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c1-2-18-12-8-13-11(7-14-12)9-4-3-5-10(6-9)15(16)17/h3-8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGBKAATYQSTNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N=C1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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